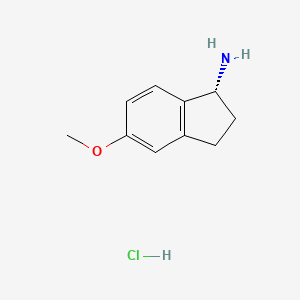
5-(2-bromoethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethyl)-1,3-oxazole is a heterocyclic organic compound containing both an oxazole ring and a bromoethyl group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromoethyl group makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromoethyl)-1,3-oxazole typically involves the bromination of 5-ethyl-1,3-oxazole. One common method includes the reaction of 5-ethyl-1,3-oxazole with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromoethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azidoethyl-oxazole, thiocyanatoethyl-oxazole, and methoxyethyl-oxazole.
Oxidation Products: Oxazole N-oxides.
Reduction Products: Ethyl-oxazole.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromoethyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and infections.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo further chemical modifications.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(2-bromoethyl)-1,3-oxazole largely depends on its chemical reactivity. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify biomolecules such as proteins and nucleic acids, potentially altering their function. The oxazole ring can interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
5-(2-Chloroethyl)-1,3-oxazole: Similar in structure but with a chloroethyl group instead of a bromoethyl group. It exhibits different reactivity and selectivity in chemical reactions.
5-(2-Iodoethyl)-1,3-oxazole: Contains an iodoethyl group, which is more reactive than the bromoethyl group due to the larger atomic radius and lower bond dissociation energy of iodine.
5-(2-Fluoroethyl)-1,3-oxazole: Features a fluoroethyl group, which is less reactive but more stable compared to the bromoethyl group.
Uniqueness: 5-(2-Bromoethyl)-1,3-oxazole is unique due to the balance of reactivity and stability provided by the bromoethyl group. This makes it a versatile intermediate for various chemical transformations, offering a wide range of applications in different fields.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-bromoethyl)-1,3-oxazole involves the reaction of 2-bromoethylamine with 2-oxazoline followed by dehydrohalogenation to form the final product.", "Starting Materials": [ "2-bromoethylamine", "2-oxazoline" ], "Reaction": [ "Step 1: 2-bromoethylamine is reacted with 2-oxazoline in the presence of a base such as sodium hydroxide to form 5-(2-bromoethyl)-2-oxazoline.", "Step 2: The 5-(2-bromoethyl)-2-oxazoline is then subjected to dehydrohalogenation using a strong base such as potassium tert-butoxide to form the final product, 5-(2-bromoethyl)-1,3-oxazole." ] } | |
CAS-Nummer |
2228164-99-4 |
Molekularformel |
C5H6BrNO |
Molekulargewicht |
176.01 g/mol |
IUPAC-Name |
5-(2-bromoethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H6BrNO/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2 |
InChI-Schlüssel |
GTPBXWXYBGBIIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=N1)CCBr |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



